2-(4-Chlorophenyl)-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFODIIQDZBJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469121 | |
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23182-19-6 | |
| Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl 4 Methylpyridine and Analogous Pyridine Systems
Precursor Synthesis and Halogenated Pyridine (B92270) Intermediates
The primary precursor for the synthesis of the target molecule is 2-chloro-4-methylpyridine. This halogenated intermediate provides the necessary electrophilic site on the pyridine ring for subsequent cross-coupling reactions.
Direct electrophilic chlorination of 4-methylpyridine (B42270) (4-picoline) to selectively produce 2-chloro-4-methylpyridine is challenging due to issues with regioselectivity and the relative deactivation of the pyridine ring towards electrophilic attack. The literature indicates that alternative methods starting from more activated precursors are generally preferred for obtaining the required 2-chloro isomer in good yield.
A common and effective route involves a multi-step synthesis starting from 2-amino-4-methylpyridine. This process typically involves:
Diazotization: The amino group of 2-amino-4-methylpyridine is treated with a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt intermediate.
Sandmeyer-type Reaction: The diazonium salt is subsequently displaced by a chloride ion, often facilitated by a copper(I) chloride catalyst, to yield the desired 2-chloro-4-methylpyridine.
Carbon-Carbon Bond Formation Strategies for Aryl-Pyridine Linkages
With the 2-chloro-4-methylpyridine intermediate in hand, the central carbon-carbon bond connecting the pyridine and chlorophenyl rings is formed. Palladium-catalyzed cross-coupling reactions are the most prevalent and powerful strategies for this transformation, although direct arylation methods are emerging as potent alternatives.
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, including 2-arylpyridines. This reaction couples the organoboron species of one aromatic ring with a halide on another, catalyzed by a palladium(0) complex. For the synthesis of 2-(4-Chlorophenyl)-4-methylpyridine, the reaction involves the coupling of 2-chloro-4-methylpyridine with 4-chlorophenylboronic acid.
The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. A typical reaction setup includes a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields.
| Component | Examples | Role |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the Pd(0) species and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes the transmetalation step |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and influences reaction rate |
The reaction of 2-chloro-4-methylpyridine with an arylboronic acid, catalyzed by palladium, is a well-established method for producing 2-aryl-4-methylpyridine derivatives sigmaaldrich.com.
Direct C-H arylation has gained prominence as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners into an organometallic reagent. In this approach, a C-H bond on one ring is directly coupled with a C-X (halide) bond on the other.
For pyridine systems, transition metal catalysts, particularly those based on rhodium and nickel, have been effective. Rh(I)-catalyzed direct arylation provides a method for coupling pyridine heterocycles with aryl halides, offering a more efficient route by eliminating the stoichiometric preparation of organometallic pyridine precursors nih.gov. Nickel-catalyzed methods also allow for the direct formation of functionalized 2-arylpyridines from the corresponding aryl and pyridyl halides, using a reducing agent like manganese powder mdpi.com. A recent transition-metal-free approach involves a purple light-promoted radical coupling of bromopyridines with Grignard reagents, proceeding via a single electron transfer (SET) mechanism organic-chemistry.org.
Derivatization Pathways and Functional Group Interconversions on the Pyridine Ring and Phenyl Moiety
Once the core this compound structure is assembled, it can be further modified to produce a range of derivatives. Functional group interconversions (FGIs) can be performed on the methyl group, the pyridine nitrogen, or the chlorophenyl ring.
Modification of the Methyl Group: The methyl group at the C4 position of the pyridine ring can be a handle for further functionalization. For instance, radical chlorination using reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) can convert the methyl group into a chloromethyl group (CH₂Cl) google.com. This electrophilic site can then be attacked by various nucleophiles to introduce new functionalities.
Reactions at the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxide formation or quaternization. For example, treatment with an appropriate alkylating agent can form a pyridinium salt. 2-halopyridinium salts, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate, are themselves used as derivatization reagents for hydroxyl groups, forming N-methylpyridyl ether salts nih.gov.
Functionalization of the Phenyl Ring: The chlorine atom on the phenyl ring can potentially be displaced via nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. More commonly, the entire chlorophenyl moiety can be modified if it was introduced with other functional groups in the cross-coupling step. C-H functionalization techniques can also be applied to biaryl compounds to install additional groups researchgate.net. The deprotonation of the methylpyridine can lead to a carbanion that attacks electron-deficient aryl rings, such as 4-fluorobenzonitrile, in an SNAr reaction, demonstrating another pathway for derivatization mdpi.com.
Optimization of Reaction Conditions and Yield Enhancement in Pyridine Synthesis
Maximizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For Suzuki-Miyaura couplings, optimization involves systematically screening various reaction parameters. Modern approaches even leverage machine learning to navigate the vast experimental space and identify optimal conditions.
Key parameters for optimization include:
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand can dramatically affect reaction efficiency. Ligand properties, such as bite angle and steric bulk, are crucial.
Base and Solvent: The strength and solubility of the base, along with the polarity of the solvent, influence the kinetics of the reaction. Aqueous solvent mixtures are often beneficial.
Temperature and Time: Reaction temperature affects the rate of all steps in the catalytic cycle. Higher temperatures can increase rates but may also lead to catalyst decomposition or side reactions.
A representative screening process for a Suzuki-Miyaura coupling might look as follows:
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85 |
| 3 | Pd(dppf)Cl₂ (2) | (none) | Cs₂CO₃ | DMF | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
This table is illustrative and represents a typical optimization study.
Such systematic studies, often performed in high-throughput screening arrays, allow for the rapid identification of conditions that provide the highest yield and purity, which is essential for both laboratory-scale synthesis and industrial scale-up sigmaaldrich.com.
Structural Elucidation and Spectroscopic Characterization of 2 4 Chlorophenyl 4 Methylpyridine
X-ray Crystallography Studies
Determination of Crystal System and Space Group (Referencing related structures)
Based on crystallographic data of analogous compounds containing chlorophenyl and methyl-substituted pyridine (B92270) or piperidine (B6355638) rings, it is anticipated that 2-(4-Chlorophenyl)-4-methylpyridine would likely crystallize in either a monoclinic or triclinic system. For instance, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone crystallizes in the triclinic space group P-1. nih.govresearchgate.net Another related compound, N-(4-chlorophenyl)-4-methylpyridin-2-amine, is reported to have a monoclinic crystal system with the space group P2_1/c. In a different yet relevant structure, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the molecules crystallize in the centrosymmetric monoclinic space group P2_1/c. nih.gov The presence of a chiral center in the racemic mixture of the latter compound influences its packing in a centrosymmetric space group. Given that this compound is achiral, a centrosymmetric space group would be a probable arrangement.
Table 1: Crystallographic Data of Related Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Triclinic | P-1 | nih.govresearchgate.net |
| N-(4-Chlorophenyl)-4-methylpyridin-2-amine | Monoclinic | P2_1/c | nih.gov |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P2_1/c | nih.gov |
Analysis of Molecular Conformation and Geometrical Parameters (e.g., Dihedral Angles, Torsion Angles)
These values suggest a significant twist between the two ring systems in this compound. Torsion angles involving the bridging C-C bond and the adjacent ring atoms would further define the molecular shape. For example, in N-(4-Chlorophenyl)-4-methylpyridin-2-amine, the C7–N2–C1–N1 and C1–N2–C7–C8 torsion angles are -167.92(17)° and -144.79(18)°, respectively, indicating a twisted conformation. nih.gov
Table 2: Key Dihedral and Torsion Angles in Related Compounds
| Compound | Parameter | Value (°) | Reference |
|---|---|---|---|
| N-(4-Chlorophenyl)-4-methylpyridin-2-amine | Dihedral Angle (Benzene-Pyridyl) | 48.03(8) | nih.gov |
| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Dihedral Angle (Benzene-Pyridyl) | 74.34(6) | nih.gov |
| (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone | Dihedral Angle (Benzene-Piperidine) | 39.89(7) | nih.gov |
| N-(4-Chlorophenyl)-4-methylpyridin-2-amine | Torsion Angle (C7–N2–C1–N1) | -167.92(17) | nih.gov |
| N-(4-Chlorophenyl)-4-methylpyridin-2-amine | Torsion Angle (C1–N2–C7–C8) | -144.79(18) | nih.gov |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)
The crystal packing of this compound is likely to be stabilized by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds are anticipated. In the crystal structure of N-(4-Chlorophenyl)-4-methylpyridin-2-amine, centrosymmetrically related molecules are linked via N–H···N hydrogen bonds. nih.gov In the case of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, weak C-H···O interactions link molecules into infinite chains. nih.gov
Furthermore, π-stacking interactions between the aromatic rings could play a role in the crystal packing. The presence of the chlorine substituent on the phenyl ring may also lead to C-Cl···π interactions, as observed in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, where inversion-related pairs of molecules are linked by pairs of weak C–Cl⋯π(pyridyl) interactions. nih.gov
Table 3: Potential Intermolecular Interactions in this compound Based on Analogous Structures
| Interaction Type | Description | Reference Example |
|---|---|---|
| C-H···N Hydrogen Bonding | Interaction between a carbon-bound hydrogen and a pyridine nitrogen. | Observed in various pyridine derivatives. soton.ac.uk |
| C-H···Cl Hydrogen Bonding | Weak interaction involving the chlorine atom as a hydrogen bond acceptor. | Noted in the crystal structure of methyl (E)-2-(4-chlorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetate. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A common feature in the packing of aromatic compounds. ias.ac.in |
| C-Cl···π Interactions | Interaction between the chlorine atom and the π-system of an aromatic ring. | Present in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations of both the chlorophenyl and methylpyridine rings are anticipated in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would typically appear in the 1600-1400 cm⁻¹ range. researchgate.net The C-Cl stretching vibration is expected to be observed in the lower frequency region, typically around 850-550 cm⁻¹.
In a study of the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the C=C aromatic stretching vibrations were identified. malayajournal.org The vibrational spectrum of pyridine itself shows prominent peaks for C-C, C-H, and C-N bond vibrations in the 1600-1000 cm⁻¹ range. researchgate.net
Table 4: Predicted FT-IR Vibrational Frequencies and Assignments for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretching | Aromatic rings |
| 2980 - 2850 | C-H Stretching | Methyl group |
| 1600 - 1450 | C=C Stretching | Aromatic rings |
| 1580 - 1400 | C=N Stretching | Pyridine ring |
| 1470 - 1430 | C-H Bending | Methyl group |
| 850 - 550 | C-Cl Stretching | Chlorophenyl group |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric stretching of the C-Cl bond should also be Raman active.
In the vibrational analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, both FT-IR and FT-Raman spectra were recorded and assigned based on theoretical calculations. malayajournal.org The Raman spectrum of pyridine is characterized by intense peaks between 1000-1600 cm⁻¹, corresponding to the vibrational modes of the aromatic ring. researchgate.net A notable feature in the Raman spectra of pyridine derivatives is the ring breathing mode, which is typically intense.
Table 5: Expected Prominent Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | Aromatic C-H Stretching | Aromatic rings |
| ~1600 | Aromatic Ring Stretching | Pyridine and Phenyl rings |
| ~1030 | Ring Breathing Mode | Pyridine ring |
| ~1000 | Ring Breathing Mode | Phenyl ring |
| ~700 | C-Cl Stretching | Chlorophenyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure can be constructed.
Proton (¹H) NMR for Proton Environment and Connectivity
Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings, as well as a characteristic signal for the methyl group protons.
The protons on the pyridine ring typically appear in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrogen atom. The substitution pattern on the pyridine ring influences the chemical shifts and coupling patterns of the remaining protons. For a 2,4-disubstituted pyridine, one would expect to see distinct signals for the protons at positions 3, 5, and 6. Similarly, the protons on the 4-chlorophenyl ring will exhibit a characteristic splitting pattern, often an AA'BB' system, due to the symmetrical substitution. The methyl group at the 4-position of the pyridine ring would appear as a singlet in the upfield region of the spectrum.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridine-H3 | Downfield | Doublet |
| Pyridine-H5 | Downfield | Doublet |
| Pyridine-H6 | Further Downfield | Doublet |
| Chlorophenyl-H | Aromatic Region | Multiplet (AA'BB' system) |
| Methyl-H | Upfield | Singlet |
Note: This is a generalized prediction. Actual chemical shifts and coupling constants would need to be determined experimentally.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
For this compound, one would anticipate signals for the carbon atoms of the pyridine ring, the chlorophenyl ring, and the methyl group. The carbon atoms of the pyridine ring will appear at lower field due to the influence of the nitrogen atom. The carbon atom attached to the chlorine on the phenyl ring will have a characteristic chemical shift, and the quaternary carbons (C-2 of pyridine and C-1' and C-4' of the chlorophenyl ring) will also be identifiable. The methyl carbon will resonate at a much higher field.
Experimental data for the closely related 2-(4-chlorophenyl)pyridine (B1585704) shows carbon signals in the range of δ 120.3-156.1 ppm. rsc.org The introduction of a methyl group at the 4-position of the pyridine ring would cause a shift in the signals of the adjacent carbons.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine-C2 | Downfield (quaternary) |
| Pyridine-C3 | Downfield |
| Pyridine-C4 | Downfield (quaternary) |
| Pyridine-C5 | Downfield |
| Pyridine-C6 | Downfield |
| Chlorophenyl-C1' | Aromatic Region (quaternary) |
| Chlorophenyl-C2'/C6' | Aromatic Region |
| Chlorophenyl-C3'/C5' | Aromatic Region |
| Chlorophenyl-C4' | Aromatic Region (quaternary, attached to Cl) |
| Methyl-C | Upfield |
Note: This is a generalized prediction. Actual chemical shifts would need to be determined experimentally.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (C₁₂H₁₀ClN), the molecular weight is approximately 203.67 g/mol . matrix-fine-chemicals.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at an m/z corresponding to this mass. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic [M]⁺ and [M+2]⁺ isotopic pattern.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for aromatic compounds involve the cleavage of bonds adjacent to the aromatic rings and the loss of small, stable neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of a chlorine atom, a methyl radical, or cleavage of the bond between the two aromatic rings. The resulting fragment ions would provide further confirmation of the compound's structure. The study of fragmentation patterns of related compounds, such as ketamine analogues, reveals that cleavages of bonds alpha to the nitrogen atom and losses of substituents on the aromatic ring are common pathways. mdpi.com
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | Possible Origin |
| [M]⁺ | 203 | Molecular Ion |
| [M+2]⁺ | 205 | Molecular Ion with ³⁷Cl |
| [M-CH₃]⁺ | 188 | Loss of a methyl radical |
| [M-Cl]⁺ | 168 | Loss of a chlorine atom |
| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |
| [C₅H₄N-CH₃]⁺ | 92 | Methylpyridine cation |
Note: The relative intensities of these peaks would depend on the ionization method and energy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light absorbed are characteristic of the molecule's electronic structure.
Aromatic compounds like this compound are known to absorb UV light due to π → π* and n → π* electronic transitions. The pyridine and chlorophenyl rings are both chromophores that contribute to the UV-Vis absorption spectrum. The conjugation between the two rings will influence the position and intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to show one or more strong absorption bands in the UV region. The exact wavelength of maximum absorbance (λ_max) would be influenced by the solvent used for the measurement. Studies on similar compounds, such as substituted pyridines, show that the position of the absorption maxima can be affected by the nature and position of the substituents on the pyridine ring. researchgate.net For instance, the UV/Visible spectrum of 4-methylpyridine (B42270) shows absorption in the UV range. nist.gov The presence of the chlorophenyl group in conjugation with the pyridine ring would likely lead to a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | > 280 (often weaker) |
Note: The specific λ_max values and molar absorptivities (ε) would need to be determined experimentally.
Computational and Theoretical Investigations of 2 4 Chlorophenyl 4 Methylpyridine
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the atomic and electronic levels. irjet.netnih.gov These computational approaches allow for the prediction of a wide range of molecular characteristics, providing insights that complement and guide experimental research. nih.gov
DFT methods, such as the popular B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular structures and properties. irjet.netnih.gov Ab initio methods, while typically more computationally intensive, can offer higher levels of theoretical accuracy. The choice of basis set, such as 6-311++G(d,p), is also crucial as it defines the set of mathematical functions used to describe the electronic orbitals of the atoms in the molecule. irjet.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For a molecule like 2-(4-Chlorophenyl)-4-methylpyridine, which consists of a substituted pyridine (B92270) ring and a chlorophenyl ring, rotation around the single bond connecting these two rings can lead to different spatial arrangements, or conformations.
Conformational analysis systematically explores these different conformations to identify the most stable (lowest energy) structure. In a study on a related compound, N-(4-Chlorophenyl)-4-methylpyridin-2-amine, the molecule was found to be non-planar, with a significant dihedral angle between the benzene (B151609) and pyridyl rings. nih.gov This highlights the importance of conformational analysis in understanding the preferred shape of such molecules.
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies, Molecular Electrostatic Potential (MEP))
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjet.net
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. irjet.net A smaller gap generally suggests a more reactive molecule. ymerdigital.com
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. irjet.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For example, in a study of a related chlorophenyl derivative, the negative potential was observed over the electronegative atoms. nih.gov
Vibrational Frequency Analysis and Simulation of Spectroscopic Data
Vibrational frequency analysis is a computational technique that predicts the vibrational modes of a molecule. irjet.netnih.gov These calculated frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy, to aid in the assignment of observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional vibrations). nih.gov
By performing these calculations, researchers can gain a deeper understanding of the molecule's structural dynamics. For instance, in a theoretical study of (RS)-(4-chlorophenyl)(pyridine-2yl)methanol, calculated vibrational wavenumbers were used to assign the prominent modes of vibration. irjet.net This synergy between computational and experimental spectroscopy is invaluable for structural elucidation. irjet.net
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Molecular Docking Studies (For potential interactions as a ligand scaffold)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. nih.govtubitak.gov.tr This method is widely used in drug discovery and design to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govtubitak.gov.tr
For a molecule like this compound, molecular docking could be employed to investigate its potential as a ligand scaffold for various biological targets. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov A lower binding energy typically indicates a more stable and favorable interaction.
Docking studies can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, in a study of novel pyridine derivatives, molecular docking was used to evaluate their potential as inhibitors of the kinesin Eg5 enzyme, a cancer target. tubitak.gov.tr
Advanced Research Applications and Horizons of 2 4 Chlorophenyl 4 Methylpyridine As a Chemical Scaffold
Role in Medicinal Chemistry and Drug Design
The integration of the 2-(4-Chlorophenyl)-4-methylpyridine core into medicinal chemistry programs has proven to be a fruitful strategy in the quest for novel therapeutic agents. The specific combination of the substituted phenyl ring and the pyridine (B92270) nucleus imparts favorable physicochemical properties to its derivatives, influencing their pharmacokinetic and pharmacodynamic profiles. This scaffold has been instrumental in the development of compounds targeting a range of biological entities, from receptors to enzymes, highlighting its versatility and importance in modern drug design.
Utility as a Synthetic Intermediate for Bioactive Molecules
The primary and most well-documented application of this compound is its role as a key synthetic intermediate in the preparation of more complex bioactive molecules. Its structure provides a readily modifiable template for the construction of compounds with desired therapeutic activities.
A prominent example of its utility is in the synthesis of Bepotastine (B66143) , a second-generation histamine (B1213489) H1 receptor antagonist with anti-inflammatory properties. The synthesis of bepotastine and its derivatives often involves intermediates derived from 2-(4-chlorophenyl)pyridine (B1585704) structures. For instance, the related compound, 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine, serves as a crucial precursor in the synthesis of bepotastine besylate. nih.govpharmaffiliates.comgoogle.com The synthesis of this intermediate itself can start from precursors like (4-chlorophenyl)(pyridin-2-yl)methanol, which is closely related to the title compound. sigmaaldrich.com
The general synthetic strategies often involve the reaction of a 2-(4-chlorophenyl)pyridine derivative with other cyclic systems, such as piperidine (B6355638), to introduce additional functionalities necessary for biological activity. google.com The presence of the 4-chlorophenyl group is a common feature in many biologically active pyridine derivatives, suggesting its importance for target interaction. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in creating a library of derivatives for screening against various biological targets. The pyridine nitrogen can be quaternized or used as a coordination site, while the methyl group and the phenyl ring can be further functionalized to explore different chemical spaces and optimize biological activity.
Contribution to Structure-Activity Relationship (SAR) Studies in Pyridine Chemistry
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. uni.lu While direct and extensive SAR studies specifically centered on this compound are not abundantly reported in the public domain, the broader class of substituted pyridines has been the subject of numerous such investigations. These studies offer valuable context for understanding the potential contributions of the this compound scaffold.
The general principles of SAR in pyridine chemistry often revolve around:
Nature and Position of Substituents on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a key feature. Halogen atoms can influence the electronic distribution of the ring and participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding. The position of the chloro group is also critical for optimal interaction with the target's binding pocket.
Introduction of Additional Functional Groups: SAR studies on related pyridine derivatives often involve the introduction of various functional groups to probe for improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a stable core upon which such modifications can be systematically made.
For instance, in the development of inhibitors for various kinases, the pyridine core serves as a central scaffold, and modifications to the substituents are systematically explored to enhance inhibitory activity and selectivity. chemicalbook.comsigmaaldrich.com The insights gained from these studies on related pyridine-containing compounds can be extrapolated to guide the design of novel bioactive molecules based on the this compound framework.
Ligand Design for Receptor and Enzyme Interaction Studies
The structural characteristics of this compound make it and its derivatives attractive candidates for ligand design aimed at studying the binding sites of receptors and enzymes. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordinating atom, while the aromatic rings can engage in π-π stacking and hydrophobic interactions within a binding pocket.
While specific studies detailing the use of this compound as a ligand for a particular receptor or enzyme are not prevalent in the available literature, the broader class of pyridine derivatives has been extensively used in this context. For example, pyridine-based ligands have been designed to target a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. rsc.org
Furthermore, pyridine-containing molecules are known to act as enzyme inhibitors. The pyridine scaffold can be incorporated into molecules designed to fit into the active site of an enzyme, blocking its catalytic activity. The design of such inhibitors often relies on computational modeling and SAR studies to optimize the interactions between the ligand and the enzyme. chemicalbook.comsigmaaldrich.comrsc.org
The this compound core, with its defined stereochemistry and electronic properties, can serve as a valuable tool for probing the topology and chemical nature of receptor binding sites and enzyme active sites. By systematically modifying the scaffold and observing the effects on binding affinity and functional activity, researchers can gain a deeper understanding of the molecular recognition processes that govern biological function.
Potential in Materials Science Research
While the primary research focus for this compound has been in the domain of medicinal chemistry, the inherent properties of the pyridine ring suggest potential applications in materials science. Pyridine and its derivatives are known to be valuable building blocks for functional materials due to their electronic and coordination properties. nih.gov
The incorporation of pyridine moieties into polymers can influence their mechanical, thermal, and optical properties. nih.gov The nitrogen atom can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties.
Furthermore, the photophysical properties of pyridine derivatives are of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors. The electronic structure of the this compound scaffold, with its combination of an electron-deficient pyridine ring and an electron-rich (or electronically tunable) phenyl group, could potentially give rise to interesting photophysical behaviors.
However, it is crucial to note that, based on currently available scientific literature, the potential of this compound in materials science remains largely unexplored. There are no significant research findings or documented applications of this specific compound in areas such as polymer chemistry, organic electronics, or nanotechnology. Future research in this direction would be necessary to ascertain its viability and potential contributions to the field of materials science.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(4-Chlorophenyl)-4-methylpyridine, and what are their key optimization parameters?
- Methodological Answer : A common route involves coupling 4-chloroaniline with 2-chloro-4-methylpyridine under thermal conditions. For example, heating 2-chloro-4-methylpyridine (1.14 mmol) with 4-chloroaniline (1.14 mmol) at reflux for 2 hours, followed by extraction with diethyl ether and recrystallization from ethanol, yields the target compound in ~70% purity. Critical parameters include stoichiometric ratios, reaction time, and solvent selection (ethanol for recrystallization minimizes impurities) .
- Alternative Route : Halogen-metal exchange reactions using Grignard reagents or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) can also introduce the 4-chlorophenyl moiety to the pyridine ring. Catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) are critical for yield optimization .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves non-planar conformations (e.g., dihedral angles between aromatic rings ~48°) and hydrogen-bonding patterns (e.g., N–H⋯N synthons) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3 ppm).
- FT-IR : Stretching frequencies for C–Cl (~700 cm⁻¹) and C–N (~1250 cm⁻¹) confirm functional groups.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. What strategies mitigate challenges in stereochemical control during the synthesis of structurally related pyridine derivatives?
- Methodological Answer :
- Isomerization : Use Lewis acids (e.g., AlCl₃) to convert cis-isomers to trans-isomers, as demonstrated in atovaquone synthesis. Acid-catalyzed equilibration at 80°C for 12 hours achieves >90% trans-selectivity .
- Crystallization-Driven Resolution : Selective crystallization of intermediates (e.g., cis/trans diastereomers) in aprotic solvents (e.g., toluene) enhances stereochemical purity .
Q. How do substituent positions on the pyridine ring influence the compound’s reactivity and physicochemical properties?
- Methodological Answer :
- Acidity : 4-Methylpyridine derivatives are stronger carbon acids than 2-methyl analogs (pKa difference ~2 units). This impacts deprotonation kinetics in nucleophilic substitutions .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at para-position) reduce pyridine’s basicity, altering solubility in polar solvents (e.g., DMSO vs. hexane) .
Q. What are the safety and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods (TLV <1 ppm for pyridine derivatives).
- Waste Management : Segregate halogenated waste and dispose via licensed facilities. Avoid aqueous discharge due to potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
